1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO3 and a molecular weight of 256.73 g/mol It is characterized by the presence of a chloro group, a diethoxyphenyl group, and a propanone moiety
Preparation Methods
The synthesis of 1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one typically involves the reaction of 3,4-diethoxybenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, yielding alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the diethoxyphenyl group can engage in aromatic interactions. These interactions can modulate the activity of biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one can be compared with similar compounds, such as:
1-(3,4-Dimethoxyphenyl)propan-2-one: This compound has methoxy groups instead of ethoxy groups, leading to different chemical and physical properties.
1-(3,4-Diethoxyphenyl)ethanone: Lacks the chloro group, resulting in different reactivity and applications.
1-Chloro-1-(3,4-dimethoxyphenyl)propan-2-one:
Properties
Molecular Formula |
C13H17ClO3 |
---|---|
Molecular Weight |
256.72 g/mol |
IUPAC Name |
1-chloro-1-(3,4-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO3/c1-4-16-11-7-6-10(13(14)9(3)15)8-12(11)17-5-2/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
NQTMAKAHRNQRAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)OCC |
Origin of Product |
United States |
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